3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
The compound “3-((4-Fluorobenzyl)thio)-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine” belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Some similar compounds exhibit excellent thermal stabilities .Scientific Research Applications
- Researchers have synthesized novel triazolo[4,3-a]pyrazine derivatives based on this scaffold . These compounds were evaluated for in vitro antibacterial activity.
- Triazole derivatives, including those with a similar scaffold, have been applied in antifungal agents .
- The presence of fluorine in molecules like this compound can enhance lipophilicity and suppress metabolic detoxification, potentially improving tissue bioavailability .
Antibacterial Activity
Antifungal Properties
Improved Pharmokinetic Profiles
Insecticidal and Herbicidal Activities
Energetic Materials
Antiviral Research
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been shown to inhibit c-met/vegfr-2 kinases . These kinases play a crucial role in cell growth and survival, and their inhibition can lead to the suppression of tumor growth and angiogenesis .
Mode of Action
It is plausible that, like other triazolo[4,3-a]pyrazine derivatives, it interacts with its targets (potentially c-met/vegfr-2 kinases) by binding to their active sites, thereby inhibiting their activity .
Biochemical Pathways
If it indeed targets c-met/vegfr-2 kinases like its related compounds, it could affect pathways related to cell growth, survival, and angiogenesis .
Result of Action
If it acts similarly to related compounds, it could potentially inhibit the growth of certain cancer cells by targeting c-met/vegfr-2 kinases .
Safety and Hazards
properties
IUPAC Name |
3-[(4-fluorophenyl)methylsulfanyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4S/c19-15-8-6-13(7-9-15)12-24-18-21-20-17-11-10-16(22-23(17)18)14-4-2-1-3-5-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWITQNRMBEBCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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